molecular formula C8H8N2O2 B1417652 (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one CAS No. 65882-98-6

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one

Cat. No.: B1417652
CAS No.: 65882-98-6
M. Wt: 164.16 g/mol
InChI Key: NEQMJYRELXINBD-NTMALXAHSA-N
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Description

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one is a chemical compound with a unique structure that includes a hydroxyimino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

Scientific Research Applications

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one include:

  • Pyridine-2-carbaldehyde oxime
  • Pyridine-2-carboxaldehyde
  • Pyridine-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the hydroxyimino group and the pyridinyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research applications.

Properties

IUPAC Name

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQMJYRELXINBD-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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